molecular formula C21H21N2S+ B12529631 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium CAS No. 849592-32-1

4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium

Cat. No.: B12529631
CAS No.: 849592-32-1
M. Wt: 333.5 g/mol
InChI Key: SRUFJYGZWRFDHS-UHFFFAOYSA-N
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Description

4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 3-methyl-1,3-benzothiazol-2(3H)-ylidene is reacted with an appropriate aldehyde in the presence of a base such as L-proline . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including microwave irradiation and one-pot multicomponent reactions. These methods are designed to enhance efficiency and reduce production costs while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium stands out due to its unique combination of benzothiazole and quinoline moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

849592-32-1

Molecular Formula

C21H21N2S+

Molecular Weight

333.5 g/mol

IUPAC Name

3-methyl-2-[(1-propylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

InChI

InChI=1S/C21H21N2S/c1-3-13-23-14-12-16(17-8-4-5-9-18(17)23)15-21-22(2)19-10-6-7-11-20(19)24-21/h4-12,14-15H,3,13H2,1-2H3/q+1

InChI Key

SRUFJYGZWRFDHS-UHFFFAOYSA-N

Canonical SMILES

CCC[N+]1=CC=C(C2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C

Origin of Product

United States

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